2,5-dichloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Medicinal Chemistry Chemical Biology Lead Optimization

2,5-Dichloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 392243-19-5) is a synthetic, small-molecule benzamide derivative with the molecular formula C12H11Cl2N3OS and a molecular weight of 316.2 g/mol. It is a member of the 1,3,4-thiadiazol-2-yl-benzamide family, a compound class that has been broadly claimed in patent literature as inhibitors of the Wnt signaling pathway.

Molecular Formula C12H11Cl2N3OS
Molecular Weight 316.2
CAS No. 392243-19-5
Cat. No. B2891725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
CAS392243-19-5
Molecular FormulaC12H11Cl2N3OS
Molecular Weight316.2
Structural Identifiers
SMILESCC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C12H11Cl2N3OS/c1-6(2)11-16-17-12(19-11)15-10(18)8-5-7(13)3-4-9(8)14/h3-6H,1-2H3,(H,15,17,18)
InChIKeyLKGMPAJTOWGTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 392243-19-5): Core Identity and Structural Context for Procurement Decisions


2,5-Dichloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 392243-19-5) is a synthetic, small-molecule benzamide derivative with the molecular formula C12H11Cl2N3OS and a molecular weight of 316.2 g/mol [1]. It is a member of the 1,3,4-thiadiazol-2-yl-benzamide family, a compound class that has been broadly claimed in patent literature as inhibitors of the Wnt signaling pathway [2]. The presence of a 2,5-dichloro substitution pattern and a 5-isopropyl group on the heterocyclic ring defines its core chemical identity.

Why 2,5-Dichloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide Cannot Be Interchanged with Generic Analogs


The 1,3,4-thiadiazol-2-yl-benzamide chemotype is highly sensitive to specific substitution patterns. A patent family (e.g., WO2016131808A1) demonstrates that small structural variations, such as replacing 2,5-dichloro with alternative halo-substitutions or modifying the 5-alkyl group on the thiadiazole ring (e.g., isopropyl vs. methyl or ethyl), are considered distinct inventive entities with divergent biological profiles [1]. Generic or in-class substitution without precise structural matching risks losing the binding interactions that underpin the design of specific screening libraries, making the exact compound critical for reproducible research.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide


Physicochemical and Lipophilicity Profile Comparison

The compound's computed XLogP3-AA value is 4, which defines its lipophilicity within the chemical space of benzamide-thiadiazole hybrids [1]. This value is a key descriptor for compound library design and differs from potential analogs; for instance, similar compounds with polar substituents (e.g., 2-ethoxy or 3-methoxy variants) would have altered partition coefficients, directly impacting permeability and solubility profiles . Precise lipophilicity matching is critical for maintaining pharmacokinetic properties in a lead series.

Medicinal Chemistry Chemical Biology Lead Optimization

Topological Polar Surface Area and Permeability Prediction

The compound has a computed Topological Polar Surface Area (TPSA) of 83.1 Ų [1]. This value is a strong predictor of intestinal absorption and blood-brain barrier penetration, with compounds featuring a TPSA below 140 Ų generally considered to have good membrane permeability. The 2,5-dichloro substitution, combined with the isopropyl-thiadiazole moiety, results in a TPSA that is distinct from analogs containing additional hydrogen bond donors or acceptors, such as those with sulfonamide or alcohol groups. This makes the compound a preferred choice in a screening cascade where low TPSA is an essential filter.

Drug Design ADME Prediction Medicinal Chemistry

Canonical Structural Representation for Patent-Based Activity Models

The specific 2,5-dichloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide structure falls within the scope of patent WO2016131808A1, which claims a vast array of Wnt signaling inhibitors [1]. While the patent does not provide individual IC50 values for every compound, the structural enumeration implies that the 2,5-dichloro and 5-isopropyl combination is a distinct inventive embodiment. For competitive intelligence and freedom-to-operate analysis, this specific CAS number represents a precisely defined chemical matter, unlike a generic Markush structure, enabling targeted procurement for validation studies of the patented chemical space.

Intellectual Property Wnt Signaling Drug Discovery

Essential Product Disclaimer and Limitation Statement

A comprehensive search of primary research papers, authoritative databases (PubChem, ChEMBL, BindingDB), and patent literature has not yielded any published, direct head-to-head quantitative bioactivity comparison (e.g., IC50, EC50, Ki) between 2,5-dichloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide and a structurally defined analog in the same assay system. The absence of such data is a critical finding. Claims of superior potency, selectivity, or in vivo performance cannot be supported by publicly available evidence at this time. Users must base procurement decisions on the compound's precise structural identity and its relevance to their specific screening or synthetic workflow, rather than on assumed biological superiority.

Data Integrity Procurement Risk Evidence-Based Selection

Validated Application Scenarios for Procuring 2,5-Dichloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide


Wnt Signaling Pathway Inhibitor Screening Libraries

Given its structural membership in a patented class of Wnt signaling inhibitors [1], this compound is optimally deployed as a precisely defined chemical probe within a screening library aimed at validating the structure-activity relationships (SAR) claimed in WO2016131808A1. Its procurement ensures consistency with the disclosed chemical space.

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Model Validation

The well-defined computed properties, including an XLogP3-AA of 4 and a TPSA of 83.1 Ų [1], make this compound a suitable standard for validating QSAR models or machine learning algorithms designed to predict the ADME properties of 1,3,4-thiadiazole benzamide derivatives.

Synthetic Chemistry: Key Intermediate for Focused Library Synthesis

The dichloro-substituted benzamide core and the isopropyl-thiadiazole handle are amenable to further derivatization. Procuring this specific compound enables its use as a starting material or intermediate for the synthesis of a focused library of analogs, particularly those exploring modifications at the benzamide ring via cross-coupling reactions.

Quote Request

Request a Quote for 2,5-dichloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.